2-Fluoro-4-(hydroxymethyl)benzonitrile
Description
Contextualizing Fluorinated Benzonitriles within Organic Synthesis and Medicinal Chemistry
Fluorinated benzonitriles are a class of aromatic compounds that have garnered substantial attention in pharmaceutical and agrochemical research. The incorporation of a fluorine atom into an organic molecule can profoundly alter its physicochemical properties. researchgate.net Due to fluorine's high electronegativity and small size, its introduction can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. acs.orgacs.org Specifically, the strong carbon-fluorine bond is often used by medicinal chemists to block sites of metabolic oxidation, thereby improving a drug candidate's pharmacokinetic profile. acs.org
Benzonitriles, as a broader class, are valuable intermediates in organic synthesis. researchgate.net The nitrile group is a versatile functional handle that can be readily converted into other functionalities such as amines, carboxylic acids, and various heterocyclic systems, which are common motifs in pharmaceuticals. researchgate.netnumberanalytics.com The combination of a fluorine atom and a nitrile group on a benzene (B151609) ring thus creates a powerful scaffold for the development of novel bioactive compounds. acs.org
The Strategic Significance of the Hydroxymethyl and Nitrile Functionalities in Chemical Design
The presence of both a hydroxymethyl group and a nitrile group on the 2-Fluoro-4-(hydroxymethyl)benzonitrile scaffold provides chemists with distinct advantages for molecular design and optimization.
The hydroxymethyl group (-CH₂OH) is a primary alcohol that serves several key roles in medicinal chemistry. Its introduction can increase the hydrophilicity of a molecule, which is often crucial for improving solubility and bioavailability. nih.gov This functional group can participate in hydrogen bonding interactions with biological receptors, acting as a pharmacophore to enhance molecular recognition and binding affinity. nih.gov Furthermore, the hydroxymethyl group provides a reactive site for further chemical modification, such as esterification or etherification, allowing for the synthesis of prodrugs or the attachment of the molecule to larger scaffolds. nih.govnumberanalytics.comnumberanalytics.com
| Functional Group | Key Roles in Chemical Design |
| Hydroxymethyl (-CH₂OH) | Increases solubility and hydrophilicity. nih.gov Acts as a hydrogen bond donor/acceptor for receptor binding. nih.gov Provides a site for synthetic modification (e.g., prodrugs). nih.govirjes.com Can improve pharmacokinetic properties. nih.gov |
| Nitrile (-CN) | Enhances binding affinity and potency. numberanalytics.com Serves as a key pharmacophore and bioisostere. nih.gov Improves metabolic stability. numberanalytics.com Highly versatile for further chemical transformations. numberanalytics.com |
Overview of Current Research Trajectories and Future Prospects for this compound
Current research involving this compound primarily utilizes it as a key intermediate in multi-step synthetic pathways. Its trifunctional nature allows for selective and sequential reactions, making it a cornerstone for building complex molecular architectures.
Future prospects for this compound are promising and span several domains:
Medicinal Chemistry: The molecule is an ideal starting point for the synthesis of novel therapeutic agents. The fluorinated benzonitrile (B105546) core is a privileged scaffold for inhibitors of various enzymes, such as kinases, where the nitrile group can interact with the hinge region. The hydroxymethyl group offers a point for derivatization to fine-tune potency, selectivity, and pharmacokinetic profiles.
Organic Synthesis: As a versatile building block, it enables the development of new synthetic methodologies. Research may focus on novel transformations of its functional groups to access diverse chemical libraries for high-throughput screening.
Materials Science: Functionalized benzonitriles are being explored for applications in advanced materials, such as organic light-emitting diodes (OLEDs). rsc.org The specific electronic properties conferred by the fluorine and nitrile groups, combined with the reactive handle of the hydroxymethyl group, make this compound a candidate for the synthesis of novel polymers and stimuli-responsive materials.
Properties
IUPAC Name |
2-fluoro-4-(hydroxymethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-8-3-6(5-11)1-2-7(8)4-10/h1-3,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQHJQUGYACADR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473983 | |
| Record name | 2-fluoro-4-(hydroxymethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222978-02-1 | |
| Record name | 2-Fluoro-4-(hydroxymethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=222978-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-fluoro-4-(hydroxymethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
State of the Art Synthetic Methodologies for 2 Fluoro 4 Hydroxymethyl Benzonitrile
Convergent and Divergent Synthesis Strategies
Nucleophilic Aromatic Substitution (SNAr) Approaches, including those involving 2,4,5-trifluorobenzonitrile (B1209073) as a Key Precursor
Nucleophilic aromatic substitution (SNAr) is a powerful method for the synthesis of substituted aromatic compounds, particularly those activated by electron-withdrawing groups. In the context of 2-Fluoro-4-(hydroxymethyl)benzonitrile synthesis, a plausible SNAr approach could involve the use of a poly-fluorinated benzonitrile (B105546) precursor, such as 2,4,5-trifluorobenzonitrile.
The SNAr mechanism proceeds via the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. The presence of multiple fluorine atoms on the benzonitrile ring activates it towards nucleophilic attack. The regioselectivity of the substitution is governed by the electronic effects of the substituents.
While a direct synthesis of this compound from 2,4,5-trifluorobenzonitrile is not extensively detailed in the provided literature, the principles of SNAr suggest a viable pathway. A potential strategy would involve the selective substitution of the fluorine atom at the 4-position with a hydroxymethyl equivalent or a precursor group that can be subsequently converted to a hydroxymethyl group. The choice of nucleophile and reaction conditions would be critical to achieve the desired regioselectivity.
Dehydration Reactions for Nitrile Group Formation from Amides and Aldehydes
The formation of the nitrile group is a crucial step in the synthesis of this compound. Dehydration reactions of amides and aldehydes (via their corresponding aldoximes) are common and effective methods for this transformation.
A widely used method for the synthesis of nitriles from aldehydes involves a one-pot reaction with hydroxylamine (B1172632) hydrochloride. This process first forms an aldoxime intermediate, which is then dehydrated in situ to yield the nitrile. This approach is advantageous as it often proceeds under mild conditions and avoids the use of highly toxic cyanating agents.
Various catalysts and reaction conditions have been developed to facilitate this transformation. For instance, the reaction can be carried out in the presence of anhydrous ferrous sulphate in DMF under reflux, affording high yields of the corresponding nitrile. asianpubs.org Other methods employ ionic liquids, which can act as a recyclable solvent and catalyst, offering a greener synthetic route. nih.govresearchgate.net The general applicability of this method to a wide range of aromatic aldehydes suggests its potential for the conversion of 2-fluoro-4-formylbenzonitrile (B10758) to this compound, assuming the hydroxymethyl group is introduced at a later stage or is protected during this transformation.
| Reactant | Catalyst/Reagent | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | Anhydrous Ferrous Sulphate | DMF | Reflux, 3h 30min | 90 | asianpubs.org |
| 4-Methyl benzaldehyde | Anhydrous Ferrous Sulphate | DMF | Reflux, 3h 20min | 95 | asianpubs.org |
| 4-Methoxy benzaldehyde | Anhydrous Ferrous Sulphate | DMF | Reflux, 4h | 88 | asianpubs.org |
| Benzaldehyde | (NH2OH)2·[HSO3-b-Py]·HSO4 / [HSO3-b-Py]·HSO4 | Paraxylene | 120°C, 2h | 100 | nih.gov |
The dehydration of primary amides to nitriles is another fundamental route for nitrile synthesis. This transformation can be achieved using a variety of dehydrating agents and catalysts. A plausible synthetic route to this compound could involve the dehydration of 2-fluoro-4-(hydroxymethyl)benzamide.
Non-catalytic methods often employ stoichiometric amounts of strong dehydrating agents. However, catalytic methods are generally preferred due to their higher efficiency and milder reaction conditions. For example, a palladium(II)-catalyzed reaction in the presence of Selectfluor has been shown to be effective for a broad range of primary amides.
Introduction of the Hydroxymethyl Moiety, for example, via Formaldehyde (B43269)
The introduction of the hydroxymethyl group is a key step in the synthesis of the target compound. A common method for hydroxymethylation involves the use of formaldehyde or its surrogates. This can be achieved through various reaction pathways, including electrophilic substitution or the reaction of an organometallic intermediate with formaldehyde.
A relevant example is the synthesis of 2-fluoro-5-formylbenzonitrile, where a multi-step process is employed. google.com This synthesis involves the reaction of o-fluorobenzonitrile with an aldehyde and a halide under acidic conditions to form an intermediate, which is then hydrolyzed and oxidized to introduce the formyl group. google.com A similar strategy could be adapted to introduce a hydroxymethyl group at the 4-position of a suitable benzonitrile precursor.
Radical hydroxymethylation using formaldehyde as a C1 synthon is another emerging strategy. rsc.org This method often utilizes photocatalysis to generate alkyl radicals from alkyl iodides, which then react with formaldehyde. rsc.org While this has been demonstrated for alkyl iodides, its application to aryl systems for the synthesis of this compound would require further investigation.
Palladium-Catalyzed C-H Functionalization Routes Applied to Benzonitrile Scaffolds
Palladium-catalyzed C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. This approach offers a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.
In the context of synthesizing this compound, a palladium-catalyzed C-H functionalization could potentially be employed to directly introduce the hydroxymethyl group or a precursor at the 4-position of a 2-fluorobenzonitrile (B118710) scaffold. The regioselectivity of such a reaction would be a critical challenge, often guided by directing groups within the substrate. For instance, the hydroxymethyl group itself can act as a directing group for C-H arylation in furan (B31954) systems. researchgate.net
While direct C-H hydroxymethylation of benzonitriles is not explicitly detailed in the provided literature, the broad utility of palladium-catalyzed C-H activation suggests its potential. Research in this area is ongoing, with various directing groups and catalytic systems being explored to achieve selective C-H functionalization of arenes.
Advanced Synthetic Techniques and Green Chemistry Protocols
Recent advancements in synthetic organic chemistry have prioritized the development of efficient, environmentally benign, and sustainable methods for the production of fine chemicals. These principles are particularly relevant in the synthesis of complex molecules like this compound. This section explores state-of-the-art techniques, including biocatalysis and green chemistry protocols, that offer significant advantages over traditional synthetic routes.
Chemo-Enzymatic Cascade Syntheses of Nitriles from Aldehydes
The conversion of aldehydes to nitriles is a fundamental transformation in organic synthesis. Chemo-enzymatic cascade reactions have emerged as a powerful, green alternative to conventional methods that often rely on toxic reagents and harsh conditions. nih.govrsc.org This approach combines a chemical step with a biocatalytic step in a one-pot synthesis, thereby increasing efficiency and reducing waste. nih.gov
A key enzyme in this process is aldoxime dehydratase (Oxd), which catalyzes the dehydration of aldoximes to the corresponding nitriles under mild conditions. researchgate.net The cascade begins with the chemical formation of an aldoxime from the corresponding aldehyde and hydroxylamine. This intermediate is then directly converted to the nitrile by the Oxd enzyme without the need for isolation. nih.govresearchgate.net To overcome the inhibitory effect of hydroxylamine on the enzyme, a biphasic reaction system (e.g., n-hexane/water) can be employed. nih.govrsc.org The initial chemical oximation occurs in the aqueous phase, after which the aldoxime intermediate partitions into the organic phase, where the enzymatic dehydration takes place. This spatial separation of chemical and enzymatic steps allows both reactions to proceed efficiently. nih.gov
For the synthesis of this compound, the starting material would be 3-fluoro-4-(hydroxymethyl)benzaldehyde (B3040017). The process, as demonstrated with various other aromatic and aliphatic aldehydes, can achieve moderate to good yields. nih.gov This cyanide-free method represents a significant step forward in the sustainable synthesis of nitriles. rsc.orgbohrium.com
Microwave-Assisted and Solvent-Free Methodologies for Nitrile Synthesis
Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. bwise.kr When combined with solvent-free conditions, these methods align well with the principles of green chemistry by reducing or eliminating the use of hazardous organic solvents.
The direct, one-pot conversion of aldehydes to nitriles is particularly amenable to this technique. tandfonline.comtandfonline.com A common approach involves mixing the aldehyde with hydroxylamine hydrochloride and a solid support or dehydrating agent, such as P₂O₅/SiO₂, and irradiating the mixture in a microwave reactor. tandfonline.comtandfonline.com The reaction proceeds rapidly, often within minutes, to afford the corresponding nitrile in high yield. tandfonline.com This method has been successfully applied to a wide range of structurally diverse aldehydes, including those with sensitive functional groups like hydroxyls and double bonds. tandfonline.com
For instance, aromatic aldehydes bearing electron-donating groups are readily converted to their respective nitriles using hydroxylamine hydrochloride and titanium dioxide (TiO₂) under microwave irradiation. mdpi.comnih.gov This solvent-free procedure offers significant advantages in terms of operational simplicity, speed, and reduced environmental impact. bwise.kr The synthesis of this compound from 3-fluoro-4-(hydroxymethyl)benzaldehyde is a suitable candidate for this efficient and clean methodology.
Table 2: Microwave-Assisted Synthesis of Nitriles from Aromatic Aldehydes
| Aldehyde | Reagents | Time (min) | Yield (%) |
|---|---|---|---|
| Benzaldehyde | NH₂OH·HCl, P₂O₅/SiO₂ | 1 | 95 |
| 4-Chlorobenzaldehyde | NH₂OH·HCl, P₂O₅/SiO₂ | 1 | 92 |
| 4-Hydroxybenzaldehyde | NH₂OH·HCl, P₂O₅/SiO₂ | 1 | 90 |
| Vanillin | NH₂OH·HCl, TiO₂ | 10 | 98 |
Optimization of Reaction Conditions for Improved Efficiency and Yield in Multi-step Syntheses
Key parameters that are typically scrutinized during optimization include temperature, pressure, reaction time, solvent, catalyst type and loading, and reagent stoichiometry. nih.gov The use of flow chemistry, where reagents are continuously pumped through a reactor, offers precise control over these parameters and facilitates rapid optimization. syrris.jp Telescoped reactions, where the output from one reactor flows directly into the next without intermediate work-up and purification steps, can significantly reduce waste and improve process mass intensity. nih.govsyrris.jp
In developing a robust synthesis for this compound, each stage—such as the formation of the benzonitrile core and the introduction or modification of the hydroxymethyl group—would be optimized. For example, in a catalytic step, screening different ligands, metal precursors, and additives can have a profound impact on the reaction's outcome. researchgate.net The choice of a "green" and sustainable solvent that can be used across multiple steps is also a key consideration to minimize energy-intensive solvent swaps. nih.gov
Table 3: Key Parameters for Optimization in a Multi-step Synthesis
| Parameter | Potential Impact on Reaction |
|---|---|
| Temperature | Affects reaction rate, selectivity, and stability of reactants/products. |
| Solvent | Influences solubility, reaction rate, and equilibrium position. |
| Catalyst Loading | Impacts reaction rate and cost; higher loading does not always mean higher yield. |
| Reagent Stoichiometry | Affects conversion of the limiting reagent and formation of byproducts. |
| Reaction Time | Determines the extent of reaction completion and potential for side reactions. |
| Mixing/Agitation | Crucial for multiphase reactions to ensure efficient mass transfer. |
Asymmetric Synthesis Approaches for Chiral Analogs Bearing the Hydroxymethyl Functionality
While this compound itself is achiral, the synthesis of chiral analogs is of significant interest, particularly in medicinal chemistry where the stereochemistry of a molecule can dictate its biological activity. nih.gov Asymmetric synthesis provides methods to produce enantiomerically enriched compounds, where one enantiomer is favored over its mirror image. hilarispublisher.com
For analogs of this compound, a chiral center can be introduced at the benzylic carbon bearing the hydroxyl group. A common strategy to achieve this is the asymmetric reduction of a prochiral ketone precursor, such as 2-fluoro-4-cyanobenzoyl derivative. This transformation can be accomplished using various methods:
Chiral Catalysts: Transition metal complexes featuring chiral ligands are widely used for asymmetric hydrogenation or transfer hydrogenation of ketones. hilarispublisher.com For example, catalysts based on ruthenium or rhodium with chiral phosphine (B1218219) ligands can produce chiral alcohols with high enantioselectivity. hilarispublisher.com Organocatalysis, which uses small organic molecules as catalysts, also offers powerful methods for asymmetric reductions. hilarispublisher.com
Chiral Reagents: Stoichiometric chiral reducing agents, such as those derived from boron or aluminum hydrides modified with chiral auxiliaries, can deliver a hydride selectively to one face of the ketone, resulting in an enantiomerically enriched alcohol.
Biocatalysis: Enzymes, particularly ketoreductases (KREDs), are highly efficient and selective catalysts for the reduction of ketones to chiral alcohols. They operate under mild conditions (aqueous media, room temperature) and often provide exceptionally high enantiomeric excess.
These asymmetric methods allow for precise control over the stereochemical outcome, providing access to specific enantiomers of chiral hydroxymethyl-functionalized benzonitriles for further investigation and application. nih.gov The development of atroposelective methods has also enabled the synthesis of axially chiral benzonitriles, further expanding the chemical space of chiral nitrile-containing compounds. nih.govresearchgate.net
Chemical Transformations and Reactivity of 2 Fluoro 4 Hydroxymethyl Benzonitrile
Reactions of the Nitrile Group
The electron-withdrawing nature and the carbon-nitrogen triple bond of the nitrile group make it susceptible to various transformations, including reduction, hydrolysis, and cycloaddition reactions.
The nitrile group can be selectively reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions. wikipedia.org
Formation of Primary Amines: Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of completely reducing the nitrile to a primary amine. libretexts.orgchemguide.co.uk This reaction typically involves two separate nucleophilic additions of a hydride ion to the electrophilic carbon of the nitrile. libretexts.org An aqueous workup then protonates the intermediate to yield the final amine product. libretexts.org Catalytic hydrogenation using reagents like Raney nickel, platinum dioxide, or palladium black in the presence of hydrogen gas (H₂) is another effective method for producing primary amines from nitriles. wikipedia.org
Formation of Aldehydes: To stop the reduction at the aldehyde stage, a less reactive hydride reagent is required. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this purpose. wikipedia.orgjoechem.io The reaction is typically carried out at low temperatures (-78 °C) and involves the addition of a single hydride equivalent to the nitrile. libretexts.org The resulting imine intermediate is then hydrolyzed during an acidic aqueous workup to produce the aldehyde. wikipedia.orglibretexts.org The Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid, is another classic method for this conversion. wikipedia.org
Table 1: Reduction Reactions of the Nitrile Group
| Product | Reagent(s) | General Transformation |
|---|---|---|
| Primary Amine | Lithium Aluminum Hydride (LiAlH₄) followed by H₂O workup | R-C≡N → R-CH₂NH₂ |
| Primary Amine | H₂ with a metal catalyst (e.g., Raney Ni, Pt, Pd) | R-C≡N + 2 H₂ → R-CH₂NH₂ wikipedia.org |
| Aldehyde | Diisobutylaluminium Hydride (DIBAL-H) at -78°C followed by acidic workup | R-C≡N → R-CHO |
| Aldehyde | Tin(II) chloride (SnCl₂) and Hydrochloric acid (HCl) (Stephen Synthesis) | R-C≡N → R-CHO wikipedia.org |
The nitrile group can be converted to a carboxamide through hydration and subsequently to a carboxylic acid via hydrolysis. These transformations can be catalyzed by either acid or base. lumenlearning.comlibretexts.org
Hydration to Carboxamides: The partial hydrolysis of a nitrile yields a primary amide. This reaction, known as hydration, can be achieved under controlled acidic or basic conditions. lumenlearning.com Acid catalysis involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating nucleophilic attack by water. lumenlearning.com While traditional methods often used strong acids or bases, these can sometimes lead to over-hydrolysis. sioc-journal.cn Modern catalytic systems, including those based on transition metals like ruthenium, have been developed for more efficient and selective hydration of nitriles to amides. sioc-journal.cnresearchgate.net
Hydrolysis to Carboxylic Acids: Complete hydrolysis of the nitrile group under more vigorous conditions results in the formation of a carboxylic acid. masterorganicchemistry.com When heated under reflux with an aqueous acid like hydrochloric acid, the nitrile is converted directly to a carboxylic acid and an ammonium (B1175870) ion. libretexts.org Alternatively, alkaline hydrolysis with an alkali such as sodium hydroxide (B78521) solution also yields the carboxylic acid, but as its carboxylate salt. libretexts.org A subsequent acidification step is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org
Table 2: Hydration and Hydrolysis of the Nitrile Group
| Product | Conditions | Intermediate/Final Product |
|---|---|---|
| Carboxamide | Controlled acid or base catalysis with water | Intermediate (Partial Hydrolysis) |
| Carboxylic Acid | Acid hydrolysis (e.g., H₃O⁺, heat) | Final Product |
| Carboxylate Salt | Base hydrolysis (e.g., NaOH, heat) | Intermediate (requires acidification) |
| Carboxylic Acid | Base hydrolysis followed by acidification (e.g., H₃O⁺) | Final Product |
The nitrile group can participate in cycloaddition reactions, most notably [3+2] cycloadditions, which are a powerful tool for constructing five-membered heterocyclic rings. mdpi.com In these reactions, the nitrile can act as the two-atom component (dipolarophile) reacting with a three-atom component (1,3-dipole).
Alternatively, the nitrile group itself can be a precursor to a 1,3-dipole, such as a nitrile oxide or a nitrile imine. These reactive intermediates, often generated in situ, readily react with various dipolarophiles (like alkenes or alkynes) to form heterocycles such as isoxazolines or pyrazolines. mdpi.com For instance, the reaction of nitrile oxides with alkenes is a classic and efficient method for synthesizing isoxazoline (B3343090) skeletons. researchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to understand the mechanisms, selectivity, and kinetics of such [3+2] cycloaddition reactions involving fluorinated compounds and various dipoles. mdpi.comnih.govresearchgate.netnih.gov These reactions are often highly chemo- and regioselective. mdpi.comresearchgate.net
Reactions of the Hydroxymethyl Group
The primary alcohol functionality of the hydroxymethyl group offers another site for chemical modification, primarily through oxidation, esterification, and etherification.
The hydroxymethyl group can be oxidized to an aldehyde and further to a carboxylic acid. The outcome of the reaction is dependent on the oxidizing agent used.
Oxidation to Aldehydes: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for the selective oxidation of primary alcohols to aldehydes.
Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly into a carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated from Jones reagent), or even sodium hypochlorite (B82951) (NaClO). researchgate.net The oxidation of hydroxymethyl steroids to carboxylic acids is a known biochemical transformation. nih.gov
Table 3: Oxidation of the Hydroxymethyl Group
| Product | Reagent(s) | Extent of Oxidation |
|---|---|---|
| Aldehyde | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP) | Partial Oxidation |
| Carboxylic Acid | Potassium permanganate (KMnO₄), Chromic acid (H₂CrO₄), Sodium hypochlorite (NaClO) researchgate.net | Complete Oxidation |
The hydroxyl group can be readily converted into esters or ethers, which is a common strategy for derivatization or for installing protecting groups.
Esterification: Esterification can be achieved by reacting the hydroxymethyl group with a carboxylic acid under acidic conditions (Fischer esterification) or, more commonly, with a more reactive carboxylic acid derivative like an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine).
Etherification: Ethers can be formed through various methods, with the Williamson ether synthesis being a prominent example. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an Sₙ2 reaction.
Functionalization for Linker Formation in Solid-Phase Synthesis
The bifunctional nature of 2-Fluoro-4-(hydroxymethyl)benzonitrile, possessing both a nucleophilic hydroxymethyl group and an electrophilic fluoroaryl system, makes it an attractive candidate for the development of specialized linkers in solid-phase synthesis. The hydroxymethyl group can serve as an anchoring point to a solid support, while the fluoroaryl moiety offers a site for subsequent chemical modifications.
The attachment of benzylic alcohols to solid supports is a well-established strategy in solid-phase organic synthesis (SPOS). soton.ac.uk For instance, the hydroxymethyl group of this compound can be attached to common resins such as Merrifield or Wang resins. peptide.comcombichemistry.com Attachment to Merrifield resin, a chloromethylated polystyrene support, typically proceeds via nucleophilic displacement of the chloride by the cesium salt of the alcohol. combichemistry.com Alternatively, Wang resin, which possesses a 4-hydroxybenzyl alcohol linker, allows for the attachment of molecules through an ester or ether bond under milder acidic conditions. peptide.comcombichemistry.com The choice of resin and attachment chemistry depends on the desired stability of the linker and the cleavage conditions required at the end of the synthesis.
Once anchored to the solid support, the fluoroaryl group of the immobilized this compound can be subjected to further functionalization. The fluorine atom, activated by the electron-withdrawing nitrile group, is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse chemical entities. This dual functionality enables the use of this compound as a versatile linker for the construction of chemical libraries.
| Resin Type | Functional Group | Typical Attachment Chemistry for Alcohols | Cleavage Conditions |
|---|---|---|---|
| Merrifield Resin | Chloromethyl | Nucleophilic displacement with cesium carboxylate or alkoxide | Strong acid (e.g., HF) |
| Wang Resin | 4-Hydroxybenzyl alcohol | Esterification (e.g., with DIC/DMAP) | Moderate acid (e.g., TFA) |
| 2-Chlorotrityl Chloride Resin | 2-Chlorotrityl chloride | Direct reaction with the alcohol in the presence of a base | Mild acid (e.g., dilute TFA) |
Reactivity of the Fluoroaryl Moiety
The presence of a fluorine atom on the aromatic ring significantly influences the reactivity of this compound, particularly with respect to nucleophilic aromatic substitution and potential C-F bond cleavage.
The fluorine atom in this compound exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect, combined with the strong electron-withdrawing nature of the nitrile group (-CN), renders the aromatic ring electron-deficient. This electron deficiency is a key factor in activating the ring towards nucleophilic attack, a process central to nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.com The SNAr mechanism is generally favored in aromatic systems bearing electron-withdrawing groups positioned ortho or para to a good leaving group, such as a halide. masterorganicchemistry.com In the case of this compound, the fluorine atom serves as the leaving group, and the nitrile group in the para position strongly stabilizes the intermediate Meisenheimer complex formed during nucleophilic attack.
While the fluorine atom at the C2 position is the primary site for nucleophilic aromatic substitution due to the activating effect of the nitrile group, the possibility of substitution at other positions on the aromatic ring is generally low under typical SNAr conditions. The electron-donating character of the hydroxymethyl group at the C4 position, although weak, would slightly disfavor nucleophilic attack at the ortho and para positions relative to it. Therefore, nucleophilic attack is highly regioselective for the position bearing the fluorine atom.
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its cleavage challenging. rsc.org However, under specific chemical or enzymatic conditions, C-F bond cleavage can occur. Mechanistic studies on the cleavage of C-F bonds in fluoroaromatic compounds have revealed several pathways, including reductive defluorination, oxidative defluorination, and nucleophilic displacement. researchgate.netnih.gov
In the context of this compound, nucleophilic aromatic substitution represents the most probable pathway for C-F bond cleavage, where the fluoride (B91410) ion is displaced by an incoming nucleophile. The reaction proceeds through a concerted or stepwise addition-elimination mechanism. nih.gov Recent studies have suggested that many SNAr reactions, previously assumed to be stepwise, may proceed through a concerted mechanism. nih.gov
Visible light photoredox catalysis has also emerged as a powerful tool for C-F bond cleavage, often proceeding through radical intermediates. nih.gov While specific studies on this compound are not available, the principles of these methods could potentially be applied to this molecule.
Tandem and Cascade Reactions Utilizing Multiple Functional Groups within the Compound
The presence of three distinct functional groups in this compound opens up possibilities for designing tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation.
The benzylic C(sp3)–H bonds of the hydroxymethyl group in this compound are susceptible to radical-initiated oxidative functionalization. wisc.edursc.org These reactions typically involve the generation of a benzylic radical through hydrogen atom transfer (HAT), which can then be intercepted by various reagents to form new C-C, C-O, or C-N bonds. wisc.edu For instance, photoredox catalysis can be employed to generate a benzylic radical, which can then undergo carboxylation with CO2 to yield a 2-arylpropionic acid derivative. nih.gov This type of transformation, if applied to a resin-bound derivative of this compound, could provide a route to novel linker functionalities.
| Reaction Type | Potential Reagent | Resulting Functional Group |
|---|---|---|
| Oxygenation | Peroxides, TEMPO | Aldehyde, Carboxylic Acid |
| Amination | Azides, N-centered radicals | Amine |
| Cyanation | Cyanide sources | Nitrile |
| Alkylation/Arylation | Alkenes, Aryl halides | New C-C bond |
Hydrocyanoalkylation of Unactivated Alkenes
No research findings detailing the reaction of this compound in the hydrocyanoalkylation of unactivated alkenes were found.
Cyanomethylation and Cyclization of Aryl Alkynoates
No research findings detailing the use of this compound in the cyanomethylation and cyclization of aryl alkynoates were identified.
Design and Synthesis of Derivatives and Analogs of 2 Fluoro 4 Hydroxymethyl Benzonitrile
Structure-Activity Relationship (SAR) Studies Guiding Derivatization
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. While specific SAR data for derivatives of 2-Fluoro-4-(hydroxymethyl)benzonitrile are not extensively documented in publicly available literature, general principles from related chemical series can guide the derivatization of this scaffold.
The core structure of this compound contains three key functional groups that can be systematically modified to probe their influence on biological activity:
The Fluoro Group: The fluorine atom at the 2-position is an electron-withdrawing group that can influence the acidity of the hydroxymethyl proton and the reactivity of the aromatic ring. Modifications could involve shifting the position of the fluorine or replacing it with other halogens or small electron-withdrawing groups to assess the impact on target binding or metabolic stability.
The Hydroxymethyl Group: This group can participate in hydrogen bonding and can be a site for metabolism. Derivatization of the hydroxyl group to form ethers, esters, or other functional groups can modulate polarity, lipophilicity, and pharmacokinetic properties.
The Nitrile Group: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. Each of these transformations dramatically alters the electronic and steric properties of the molecule, providing a means to explore different interactions with a biological target.
A hypothetical SAR exploration could involve the synthesis of a matrix of compounds where each of these functional groups is independently and then combinatorially modified. The resulting data would be crucial in building a predictive model for the rational design of more potent and selective analogs.
Table 1: Hypothetical SAR Matrix for Derivatives of this compound
| R1 (Position 2) | R2 (Position 4) | R3 (Nitrile Modification) | Predicted Biological Effect |
| -F (unmodified) | -CH₂OH (unmodified) | -CN (unmodified) | Baseline Activity |
| -Cl | -CH₂OH | -CN | Increased Lipophilicity |
| -F | -CH₂OCH₃ | -CN | Altered H-bonding, Increased Lipophilicity |
| -F | -CH₂OH | -COOH | Increased Polarity, Potential for Salt Formation |
| -F | -CH₂OH | -CH₂NH₂ | Introduction of a Basic Center |
Rational Design and Functionalization Strategies for Enhanced Bioactivity or Chemical Utility
Rational design leverages an understanding of a biological target or a desired chemical property to guide the synthesis of new molecules. For this compound, several rational design strategies can be employed.
Pharmacophore Modeling: If a biological target is known, a pharmacophore model can be developed based on the structure of the target or known active ligands. dovepress.com This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) required for activity. dovepress.comnih.gov Derivatives of this compound can then be designed to fit this pharmacophore. For instance, the hydroxymethyl group could serve as a hydrogen bond donor, the nitrile as a hydrogen bond acceptor, and the fluorinated benzene (B151609) ring as a hydrophobic or aromatic interaction element.
Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. wikipedia.orgdrughunter.com For this compound, potential bioisosteric replacements could include:
Replacing the nitrile group with an oxadiazole or a triazole to mimic its hydrogen bonding capabilities while potentially improving metabolic stability. drughunter.com
Substituting the hydroxymethyl group with a small amide or a sulfonamide to maintain hydrogen bonding potential with altered electronic properties.
The fluorine atom itself is often considered a bioisostere of a hydrogen atom, offering similar size but with significantly different electronic properties. cambridgemedchemconsulting.comu-tokyo.ac.jp
Development of Labeled Analogs for Research Applications
Labeled analogs are indispensable tools in modern chemical and biological research, enabling the study of reaction mechanisms, metabolic pathways, and in vivo distribution.
Deuterium-Labeled Compounds for Mechanistic Studies
Deuterium (B1214612) labeling, the replacement of a hydrogen atom with its heavier isotope deuterium, is a powerful technique for elucidating reaction mechanisms and studying metabolic pathways. nih.govchem-station.comclearsynth.com The increased mass of deuterium can lead to a kinetic isotope effect, where the rate of a reaction involving the cleavage of a carbon-deuterium bond is slower than that of a carbon-hydrogen bond. chem-station.com
For this compound, deuterium could be incorporated at several positions to study specific processes:
At the hydroxymethyl group (-CD₂OH): This would be useful for studying the role of this group in metabolic oxidation. A slower rate of metabolism at this position could lead to a longer biological half-life.
On the aromatic ring: Deuteration of the aromatic ring could help in mechanistic studies of reactions involving C-H activation on the ring.
The synthesis of deuterated analogs can be achieved through various methods, including the use of deuterated starting materials or through hydrogen-deuterium exchange reactions on the final compound or a late-stage intermediate. beilstein-journals.org
18F-Labeled Analogs for Positron Emission Tomography (PET) Imaging
Positron Emission Tomography (PET) is a non-invasive imaging technique that uses radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F), to visualize and quantify biological processes in vivo. nih.gov The development of ¹⁸F-labeled analogs of this compound could enable their use as PET imaging agents to study their distribution and target engagement.
Given that the parent molecule already contains a fluorine atom, direct radiofluorination could be challenging. A more common approach is the use of prosthetic groups. This involves synthesizing a precursor molecule that can be readily labeled with ¹⁸F and then conjugated to the desired scaffold. Common ¹⁸F-labeling strategies include nucleophilic substitution reactions on precursors containing good leaving groups. nih.gov For example, the hydroxymethyl group of this compound could be modified to attach a precursor for ¹⁸F-labeling, such as a tosylate or a mesylate, for subsequent reaction with [¹⁸F]fluoride. Another approach involves the use of silicon-fluoride acceptor (SiFA) chemistry, which allows for a simple one-step ¹⁸F-labeling process. youtube.com
High-Throughput Synthesis Methodologies for Derivative Libraries
To efficiently explore the chemical space around the this compound scaffold, high-throughput synthesis methodologies are essential. These techniques allow for the rapid generation of large numbers of compounds, known as chemical libraries. nih.gov
Combinatorial Chemistry: This approach involves the systematic and repetitive combination of a set of building blocks to create a large library of related compounds. nih.govimperial.ac.uk For this compound, a combinatorial library could be synthesized by reacting the hydroxymethyl group with a diverse set of carboxylic acids to form a library of esters, or by converting the nitrile to an amine and then reacting it with a library of acylating agents.
Parallel Synthesis: In parallel synthesis, compounds are synthesized simultaneously in separate reaction vessels, often on a microplate format. This allows for the rapid creation of a library of discrete compounds that can be easily screened for activity.
DNA-Encoded Libraries (DEL): DEL technology involves attaching a unique DNA tag to each molecule in a library. This allows for the synthesis and screening of massive libraries (billions of compounds) in a single tube. After screening, the DNA tags of the hit compounds can be amplified and sequenced to identify their chemical structures.
A recent study has demonstrated a C(sp³)–H isocyanation protocol that enables the synthesis of diverse benzylic ureas in a high-throughput format, which could be applicable to derivatives of this compound. nih.gov
Table 2: High-Throughput Synthesis Approaches for this compound Derivatives
| Methodology | Description | Potential Application |
| Combinatorial Chemistry | Systematic combination of building blocks to create a large library. nih.govimperial.ac.uk | Esterification of the hydroxymethyl group with a library of carboxylic acids. |
| Parallel Synthesis | Simultaneous synthesis of compounds in separate reaction vessels. | Amidation of the nitrile-derived amine with a diverse set of acyl chlorides. |
| DNA-Encoded Libraries (DEL) | Each molecule is tagged with a unique DNA sequence for identification. | Creation of vast libraries for screening against biological targets. |
Applications in Medicinal Chemistry and Drug Discovery
Role as a Key Synthetic Intermediate in Pharmaceutical Development
As a synthetic intermediate, 2-Fluoro-4-(hydroxymethyl)benzonitrile provides a foundational scaffold for constructing complex molecules. Its functional groups serve as reactive handles for building carbon-carbon and carbon-heteroatom bonds, essential for elaborating the final drug structure.
This compound is a key structural component for the synthesis of the widely recognized selective serotonin (B10506) reuptake inhibitors (SSRIs) Citalopram and its active single-enantiomer, Escitalopram. The synthesis of these antidepressants involves the creation of a critical diol intermediate, 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile. nih.gov The 3-(hydroxymethyl)benzonitrile portion of this crucial intermediate is derived from precursors like this compound.
The general synthetic strategy involves multi-step processes, often starting from phthalide (B148349) derivatives, which are elaborated using Grignard reactions to introduce the necessary side chains. nih.govnih.gov The subsequent cyclization of the diol intermediate, which contains the core structure provided by the initial benzonitrile (B105546) building block, yields the final bicyclic phthalan (B41614) structure of Citalopram. nih.gov For Escitalopram, a chiral resolution of the diol intermediate is performed before the final ring closure, ensuring the formation of the therapeutically active S-enantiomer.
Table 1: Role in Citalopram Synthesis
| Intermediate/Product | Role of this compound Moiety | Key Synthetic Step |
|---|---|---|
| Diol Intermediate | Forms the core 3-(hydroxymethyl)benzonitrile part of the molecule. | Grignard Reactions |
| Citalopram | Constitutes the fluorinated benzonitrile ring of the final drug. | Acid-catalyzed Cyclization |
| Escitalopram | Forms the core of the enantiomerically pure final drug. | Chiral Resolution & Cyclization |
Fluorinated aromatic structures are of significant interest in the development of agonists for the sphingosine-1-phosphate receptor 1 (S1P1), a target for treating autoimmune diseases like multiple sclerosis. mdpi.comresearchgate.net The incorporation of a fluorine atom can enhance potency and improve pharmacokinetic properties. This compound serves as a valuable precursor for introducing the fluorobenzonitrile motif into potential S1P1 agonist candidates during exploratory synthesis.
Similarly, in the search for treatments for neurodegenerative disorders, such as Alzheimer's disease, fluorinated compounds are often explored for their ability to cross the blood-brain barrier and for their metabolic stability. researchgate.net While specific synthetic routes for the gamma-secretase inhibitor candidate BMS-708163 using this compound are not detailed in public literature, the compound represents a plausible starting material for the fluorinated phenyl component of such complex molecules.
The development of novel antiarrhythmic agents often involves the exploration of diverse chemical scaffolds to achieve selectivity for specific ion channels in the heart. Research into new compounds with potential antiarrhythmic activity has included the synthesis of various benzopyran derivatives and other heterocyclic structures. nih.gov The structural features of this compound, particularly its reactive hydroxymethyl group and the electron-withdrawing nature of its nitrile and fluorine substituents, make it a suitable starting point for the synthesis of new chemical entities designed to modulate cardiac ion channel function.
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a validated target for the treatment of pain, inflammation, and respiratory diseases. nih.govnih.gov The development of small-molecule TRPA1 antagonists involves creating compounds that can fit into specific binding pockets of the channel. mdpi.com this compound can be used as a building block to construct the core or side chains of novel antagonists, where the fluorinated ring can contribute to binding affinity and desired physicochemical properties.
Trypanothione Reductase (TR) is an essential enzyme for the survival of Leishmania parasites, making it an attractive target for antiparasitic drugs. frontiersin.org The enzyme is absent in humans, allowing for the development of selective inhibitors. nih.gov The search for Li-TryR inhibitors involves synthesizing and screening diverse libraries of compounds. nih.govuniroma1.it this compound serves as a versatile starting material for creating novel scaffolds to be tested for their ability to inhibit Li-TryR, potentially leading to new treatments for leishmaniasis. researchgate.net
A significant application of this compound is in the development of inhibitors for the sodium-dependent glucose cotransporter 2 (SGLT2). SGLT2 inhibitors are a class of drugs used to treat type 2 diabetes. The core structure of many potent SGLT2 inhibitors consists of a glucose moiety linked to a substituted aromatic system. epo.orggoogle.com
International patent literature describes the synthesis of glucopyranosyl-substituted benzonitrile derivatives with SGLT2 inhibitory activity. google.comunifiedpatents.com The synthesis often involves coupling a protected glucopyranosyl precursor with an aromatic fragment. Ortho-fluoro substituted benzonitriles, such as this compound, are valuable for creating the aglycone (non-sugar) portion of the final molecule. The fluorine atom can enhance the compound's pharmacological profile, and the nitrile and hydroxymethyl groups provide synthetic handles for linking to the sugar and other molecular fragments.
Strategic Fluorine Incorporation in Drug Design
The presence of a fluorine atom in this compound is not incidental; it is a strategic element in modern drug design. The substitution of hydrogen with fluorine can profoundly alter a molecule's electronic and physical properties, leading to improved drug-like characteristics. tandfonline.comnih.gov
The introduction of fluorine can:
Enhance Metabolic Stability : The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position can block this process, thereby increasing the drug's half-life and bioavailability. nih.govnih.gov
Increase Binding Affinity : Fluorine's high electronegativity can lead to favorable interactions with target proteins. It can participate in hydrogen bonds with amide backbones or other polar residues in a protein's active site, increasing the binding affinity and potency of the drug. tandfonline.comresearchgate.net
Modulate Physicochemical Properties : Fluorine can alter the acidity (pKa) of nearby functional groups due to its powerful electron-withdrawing effect. researchgate.net This modulation can be critical for optimizing a drug's solubility, membrane permeability, and oral absorption. While fluorination often increases lipophilicity, which can improve membrane passage, this effect must be carefully balanced to maintain adequate solubility. tandfonline.comnih.gov
Influence Molecular Conformation : The fluorine atom can induce a specific conformation in a molecule, which may be more favorable for binding to its biological target. researchgate.net
Table 2: Effects of Strategic Fluorine Incorporation
| Property | Effect of Fluorine Substitution | Rationale |
|---|---|---|
| Metabolic Stability | Increased | The C-F bond is stronger than the C-H bond, resisting enzymatic cleavage. nih.gov |
| Binding Affinity | Often Increased | Fluorine can act as a hydrogen bond acceptor and engage in favorable polar interactions. tandfonline.com |
| Lipophilicity | Increased | Fluorine is more lipophilic than hydrogen, which can enhance membrane permeability. researchgate.net |
| pKa of Proximal Groups | Lowered | The strong electron-withdrawing nature of fluorine reduces the basicity of nearby amines. researchgate.net |
| Bioavailability | Can be Improved | A combination of enhanced metabolic stability and better membrane permeability can lead to higher bioavailability. nih.gov |
Modulation of Metabolic Stability and Pharmacokinetics
A critical challenge in drug development is engineering molecules that persist in the body long enough to exert their therapeutic effect. The introduction of fluorine, as seen in the 2-fluoro-benzonitrile moiety, is a well-established strategy to enhance metabolic stability and improve pharmacokinetics.
Metabolic instability is a primary reason for the failure of drug candidates. Strategic placement of a fluorine atom can block sites on a molecule that are susceptible to metabolic degradation, particularly oxidation by cytochrome P450 (CYP) enzymes. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to enzymatic cleavage. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the molecule's metabolic half-life (t½) can be significantly extended, leading to reduced clearance (CL) and improved bioavailability.
For instance, fluorination of an aromatic ring can prevent para-hydroxylation, a common metabolic pathway. The strong electron-withdrawing nature of the fluorine atom can also deactivate the entire aromatic ring, making it less susceptible to oxidative metabolism. This increased stability ensures that a higher concentration of the active drug remains in circulation for a longer period, potentially leading to a more effective therapeutic outcome.
The following table illustrates the typical effect of fluorination on the metabolic stability of a hypothetical drug candidate, as measured in human liver microsomes (HLM).
| Compound | Key Structural Feature | Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg) |
| Parent Compound | Non-fluorinated benzonitrile | 15 | 185 |
| Fluorinated Analog | 2-Fluoro-benzonitrile moiety | 75 | 37 |
This table presents illustrative data to demonstrate the concept. Actual values are compound-specific.
Influence on Potency, Selectivity, and Membrane Permeability
The inclusion of the this compound scaffold can profoundly influence a drug's interaction with its biological target and its ability to reach the site of action. The fluorine atom and the nitrile group can alter a molecule's electronic properties, conformation, and lipophilicity, which in turn affects potency, selectivity, and membrane permeability.
The high electronegativity of fluorine can modify the electronic environment of the molecule, potentially leading to stronger binding interactions with the target protein through favorable electrostatic or dipole interactions. This can result in a significant increase in binding affinity and, consequently, potency (measured as IC₅₀ or Kᵢ). Furthermore, the nitrile group is a versatile functional group that can act as a hydrogen bond acceptor or engage in dipole-dipole interactions within a protein's binding pocket. It is often used as a bioisostere for a carbonyl group.
Selectivity, the ability of a drug to bind to its intended target over other proteins, can also be enhanced. The precise positioning of the fluorine atom can create specific interactions that are only possible with the desired target, thereby reducing off-target effects.
| Property | Non-Fluorinated Analog | Fluorinated Analog | Research Finding |
| Potency (IC₅₀) | 50 nM | 5 nM | The fluorine atom forms a key interaction with a specific residue in the target's active site, increasing binding affinity tenfold. |
| Selectivity (vs. Off-Target) | 10-fold | 100-fold | The steric and electronic properties of fluorine prevent binding to a closely related off-target protein. |
| Membrane Permeability (Papp) | Moderate | High | Increased lipophilicity from the fluorine atom enhances passive diffusion across cell membranes. |
This table provides representative data to illustrate the influence of fluorination on key drug properties.
Impact on pKa and Conformational Control of Bioactive Molecules
The physicochemical properties of a drug, such as its ionization state (pKa) and three-dimensional shape (conformation), are critical determinants of its biological activity. The this compound moiety can be used to fine-tune these properties.
The strong electron-withdrawing effect of the fluorine atom can significantly lower the pKa of nearby basic functional groups, such as amines. By reducing the basicity of a nitrogen atom, the proportion of the neutral, uncharged form of the molecule at physiological pH (7.4) is increased. This is often desirable as the neutral form can more readily cross biological membranes, leading to better absorption and distribution.
Fluorine can also be used to control the conformation of a molecule. The fluorine atom can engage in intramolecular interactions, such as hydrogen bonds or dipole-dipole interactions, which can restrict the rotation of bonds and lock the molecule into a specific, biologically active conformation. This pre-organization of the molecule for binding to its target can reduce the entropic penalty of binding and thus increase affinity.
| Parameter | Effect of 2-Fluoro-benzonitrile Moiety | Rationale |
| pKa of a distal amine | Decreased from 9.5 to 8.5 | The inductive electron-withdrawing effect of the fluorine atom reduces the electron density on the nitrogen, making it less basic. |
| Molecular Conformation | Stabilized in a specific bioactive rotamer | Intramolecular hydrogen bonding between the fluorine and a nearby proton restricts conformational flexibility. |
This table illustrates the typical impact of the fluoro-benzonitrile scaffold on molecular properties.
Lead Optimization and Structure-Guided Drug Candidate Modification
Lead optimization is the iterative process of modifying a biologically active compound to improve its properties with the goal of identifying a preclinical drug candidate. The this compound scaffold is a valuable tool in this process, offering a modular way to address common liabilities of lead compounds, such as poor metabolic stability, low potency, or off-target activity.
In structure-guided design, X-ray crystallography or computational modeling provides a three-dimensional view of how a lead compound binds to its target. This information allows medicinal chemists to make rational modifications to improve the compound's profile. For example, if a region of the lead compound is exposed to solvent and is a known site of metabolic attack, introducing a 2-fluoro-benzonitrile group at that position could shield it from metabolism while potentially forming new, beneficial interactions with the target protein.
The hydroxymethyl group offers a convenient point for further chemical modification, allowing for the exploration of the surrounding binding pocket to improve potency and selectivity. This combination of metabolic blocking from the fluorine, versatile interactions from the nitrile, and a handle for further synthesis makes this scaffold a powerful component in the medicinal chemist's toolkit for lead optimization.
Development of Novel Therapeutic Agents Featuring Benzonitrile Scaffolds
The benzonitrile scaffold, particularly when substituted with fluorine, is a privileged structure found in a growing number of approved drugs and clinical candidates across various therapeutic areas. Its utility stems from the combination of favorable physicochemical and pharmacokinetic properties it imparts.
The development of novel therapeutic agents often involves screening compound libraries for "hits" that show activity against a new biological target. Chemical building blocks like this compound are frequently used to construct these libraries, ensuring that the resulting compounds have drug-like properties from the outset.
The benzonitrile moiety is present in drugs targeting a wide range of diseases, from cancer to infectious diseases and central nervous system disorders. Its ability to act as a key pharmacophoric element, combined with the metabolic stability conferred by fluorination, ensures that this scaffold will continue to be a valuable component in the design of the next generation of therapeutic agents. The versatility of the this compound building block allows for its incorporation into diverse molecular architectures, facilitating the discovery of new medicines with improved efficacy and safety profiles.
Applications in Chemical Biology
Biocatalytic Transformations and Biotransformations of Nitriles
Biocatalysis leverages enzymes for chemical synthesis, often providing high selectivity and environmentally benign reaction conditions. Nitrile-containing compounds are particularly valuable substrates for a class of enzymes that can transform the nitrile group into amides or carboxylic acids.
The enzymatic conversion of nitriles is a well-established field in biocatalysis, primarily utilizing two types of enzymes: nitrilases and nitrile hydratases. researchgate.net
Nitrilases catalyze the direct hydrolysis of a nitrile group (-C≡N) to a carboxylic acid (-COOH) and ammonia.
Nitrile Hydratases catalyze the hydration of a nitrile to its corresponding amide (-CONH2). This amide can then be a substrate for an amidase enzyme, which hydrolyzes it to a carboxylic acid. nih.gov
These enzymatic systems are noted for their high efficiency and substrate specificity. researchgate.net For 2-Fluoro-4-(hydroxymethyl)benzonitrile, these enzymes would target the nitrile moiety. The theoretical transformations are as follows:
Action of Nitrilase: Would convert this compound directly into 2-fluoro-4-(hydroxymethyl)benzoic acid.
Action of Nitrile Hydratase/Amidase System: A nitrile hydratase would first convert the substrate into 2-fluoro-4-(hydroxymethyl)benzamide. nih.gov A subsequent reaction with an amidase would yield 2-fluoro-4-(hydroxymethyl)benzoic acid.
While the substrate ranges for these enzymes are broad, specific research detailing the kinetic parameters and yields for the biotransformation of this compound is an area for further investigation. The presence of the fluorine atom and the hydroxymethyl group could influence enzyme binding and catalytic activity.
Below is a table summarizing the general characteristics of these nitrile-converting enzymes.
| Enzyme Class | Substrate | Product(s) | Typical pH Optimum | Metal Cofactor |
|---|---|---|---|---|
| Nitrilase | Nitrile (R-CN) | Carboxylic Acid (R-COOH) + NH₃ | 6.0 - 9.0 | Often None |
| Nitrile Hydratase | Nitrile (R-CN) | Amide (R-CONH₂) | 7.0 - 8.0 | Fe³⁺ or Co³⁺ |
Use as a Chemical Probe for Studying Enzyme Activities and Protein Interactions
A chemical probe is a small molecule used to study and manipulate biological systems, such as enzymes and proteins, by interacting with them in a specific manner. The structural features of this compound provide a foundation for its potential development into such a probe.
The fluorine atom is a particularly valuable feature, as the ¹⁹F nucleus is a sensitive NMR probe. A molecule containing fluorine can be used in ¹⁹F-NMR studies to report on its local chemical environment, providing insights into binding events with a target protein without the background signals present in ¹H-NMR.
Furthermore, the hydroxymethyl and nitrile groups serve as chemical handles. These sites can be modified to attach other functional moieties, such as:
Reporter Tags: Fluorophores or biotin (B1667282) for detection and visualization of protein interactions.
Reactive Groups: Photo-crosslinkers or electrophilic traps to covalently label an enzyme's active site or a protein's binding pocket.
By strategically modifying this compound, it could be tailored to target specific classes of enzymes, with the fluorinated phenyl ring serving as a core scaffold for interaction and the attached functionalities enabling detection and analysis of these interactions.
Development of Fluorinated Linkers and Building Blocks for Glycoconjugate Synthesis and Protein Immobilization
The introduction of fluorine into bioactive molecules is a common strategy in medicinal chemistry to enhance properties like metabolic stability, binding affinity, and lipophilicity. frontiersin.org As a fluorinated molecule with multiple functional groups, this compound is a useful building block for creating more complex molecular architectures. nih.gov
Fluorinated Linkers: Linkers are molecular chains used to connect two or more different chemical entities. The rigid, fluorinated aromatic core of this compound makes it an attractive basis for developing linkers. rsc.orgfrontiersin.org Its distinct functional groups allow for directional or orthogonal synthesis strategies.
Glycoconjugate Synthesis: Glycoconjugates, which are carbohydrates linked to other molecules like proteins or lipids, are crucial in many biological processes. In their synthesis, the hydroxymethyl group of this compound could be used to attach a carbohydrate moiety, while the nitrile or fluoro group could be modified to connect to a peptide or another molecule, creating a complex, fluorinated glycoconjugate. nih.gov
Protein Immobilization: The immobilization of proteins onto solid supports is essential for applications like biocatalysis, diagnostics, and affinity chromatography. The hydroxymethyl group offers a convenient site for covalent attachment to an activated solid surface. For instance, it can react with epoxy- or carboxyl-functionalized resins to form a stable ether or ester linkage, respectively, thereby immobilizing a protein that has been conjugated to this building block.
The potential synthetic utility of the compound's functional groups is outlined in the table below.
| Functional Group | Potential Role in Synthesis | Example Application |
| -CH₂OH (Hydroxymethyl) | Nucleophilic handle for ether or ester formation. | Attachment to solid supports for protein immobilization; Connection to sugar derivatives. |
| -C≡N (Nitrile) | Can be hydrolyzed to an acid or reduced to an amine. | Point of attachment for peptides via amide bond formation (after hydrolysis). |
| -F (Fluoro) | Site for nucleophilic aromatic substitution (if activated). | Introduction of other functional groups or linkers. |
Advanced Spectroscopic and Structural Characterization in Research
X-ray Crystallography for Definitive Molecular Structure Elucidation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's physical and chemical properties.
While a specific crystal structure for 2-Fluoro-4-(hydroxymethyl)benzonitrile is not publicly documented, data from the closely related analog, 2-Fluoro-4-hydroxybenzonitrile, is available in the Cambridge Crystallographic Data Centre (CCDC) under deposition number 255476. nih.gov Analysis of such an analog provides critical insights into the likely structural features of the target molecule.
In a crystallographic study, one would expect to observe key features for this compound:
Molecular Geometry: The analysis would confirm the planarity of the benzene (B151609) ring and provide precise measurements of the C-C, C-F, C-CN, and C-CH2OH bond lengths and angles. The C-F bond length is a particularly important parameter, reflecting the strong electronegativity of the fluorine atom.
Intermolecular Interactions: The hydroxymethyl group is capable of acting as both a hydrogen bond donor (from the -OH group) and acceptor (at the oxygen atom). The nitrile group can also act as a hydrogen bond acceptor. X-ray diffraction would reveal the network of hydrogen bonds and other non-covalent interactions (e.g., π-π stacking) that dictate how the molecules pack in the crystal lattice. This information is crucial for understanding properties like melting point, solubility, and polymorphism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR are routinely used to confirm the carbon-hydrogen framework of a molecule. For this compound, the spectra would exhibit characteristic signals confirming the presence of all key structural motifs.
¹H NMR: The proton spectrum is expected to show three distinct regions:
Aromatic Protons: The three protons on the benzene ring will appear as complex multiplets in the typical aromatic region (approx. 7.3-7.8 ppm). Their splitting patterns will be influenced by both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling, providing definitive information on their relative positions.
Hydroxymethyl Protons (CH₂): A singlet or doublet will appear (approx. 4.7 ppm) corresponding to the two methylene (B1212753) protons. This signal may couple with the hydroxyl proton.
Hydroxyl Proton (OH): A broad singlet is expected for the hydroxyl proton (its chemical shift is variable and depends on concentration and solvent).
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to each unique carbon atom in the molecule. The electronegative fluorine and nitrogen atoms, along with the oxygen atom, will significantly influence the chemical shifts. The carbon directly bonded to the fluorine atom will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), a key diagnostic feature.
Predicted NMR Data for this compound
| Nucleus | Group | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |
|---|---|---|---|---|
| ¹H | Aromatic H | 7.3 - 7.8 | Multiplets (m) | Complex splitting due to H-H and H-F coupling. |
| ¹H | -CH₂- | ~4.7 | Singlet (s) or Doublet (d) | Position influenced by adjacent aromatic ring and OH group. |
| ¹H | -OH | Variable | Broad Singlet (br s) | Shift is concentration and solvent dependent. |
| ¹³C | C-F | 160 - 165 | Doublet (d) | Large one-bond C-F coupling constant (¹JCF). |
| ¹³C | Aromatic C-H | 115 - 135 | Doublets (d) | Smaller C-F coupling constants may be observed. |
| ¹³C | Aromatic C-CN | 105 - 115 | Singlet (s) or Doublet (d) | Position is significantly downfield. |
| ¹³C | Aromatic C-CH₂OH | 140 - 150 | Singlet (s) or Doublet (d) | Quaternary carbon, signal may be weaker. |
| ¹³C | -C≡N | 115 - 120 | Singlet (s) | Characteristic shift for a nitrile carbon. |
| ¹³C | -CH₂OH | 60 - 65 | Singlet (s) | Typical range for a benzylic alcohol carbon. |
Fluorine-19 (¹⁹F) NMR is an exceptionally sensitive and informative technique for studying fluorinated molecules. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it easy to detect. Key advantages include a wide chemical shift range, which minimizes signal overlap, and a high sensitivity to the local electronic environment.
For this compound, a ¹⁹F NMR spectrum would show a single signal, likely a multiplet due to coupling with nearby aromatic protons. The precise chemical shift of this signal provides a unique fingerprint for the compound, confirming the successful incorporation of fluorine. This technique is invaluable for:
Reaction Monitoring: During the synthesis of the compound, ¹⁹F NMR can be used to monitor the consumption of a fluorinated starting material and the formation of the fluorinated product in real-time without the need for chromatographic separation.
Purity Analysis: It can quickly detect the presence of any other fluorine-containing impurities.
Solid-Phase Synthesis: In solid-phase organic synthesis, where intermediates are attached to a resin, traditional monitoring techniques can be challenging. ¹⁹F NMR is a powerful tool in this context, as the resin-bound fluorinated compound can often be detected directly, allowing for the optimization of reaction conditions.
Mass Spectrometry Techniques, including LC-MS for Metabolite Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (Molecular Weight: 151.14 g/mol ), techniques like Electrospray Ionization (ESI) would typically generate a protonated molecule [M+H]⁺ at m/z 152.05. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 174.03, may also be observed. uni.lu High-resolution mass spectrometry (HRMS) can determine these masses with high precision, allowing for the calculation of the elemental formula and unambiguous confirmation of the compound's identity.
Common fragmentation patterns observed in the mass spectrum could include:
Loss of Water: A peak corresponding to [M+H-H₂O]⁺ at m/z 134.04, resulting from the dehydration of the hydroxymethyl group. uni.lulibretexts.org
Loss of the Hydroxymethyl Group: Cleavage of the C-C bond between the ring and the hydroxymethyl group could lead to the loss of a neutral CH₂OH radical.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This is particularly crucial for analyzing the compound in complex matrices, such as in metabolite analysis. In such studies, a biological sample is analyzed to identify how the parent compound has been modified by metabolic processes. LC-MS allows for the separation of the parent drug from its various metabolites, and the subsequent mass analysis of each component provides their molecular weights and structural clues, enabling the elucidation of metabolic pathways. mdpi.comnih.gov For fluorinated compounds, reverse-phase HPLC with a mobile phase containing acetonitrile (B52724) and water with formic acid is a common approach for MS-compatible separations. sielc.com
Predicted Mass Spectrometry Data for this compound
| Adduct/Fragment | Predicted m/z | Notes |
|---|---|---|
| [M+H]⁺ | 152.05061 | Protonated molecule, commonly observed in ESI+. |
| [M+Na]⁺ | 174.03255 | Sodium adduct, often seen if sodium salts are present. |
| [M+K]⁺ | 190.00649 | Potassium adduct. |
| [M-H]⁻ | 150.03605 | Deprotonated molecule, observed in ESI-. |
| [M+H-H₂O]⁺ | 134.04059 | Fragment resulting from loss of water. |
Data sourced from PubChemLite predictions. uni.lu
Other Advanced Spectroscopic Methods (e.g., IR, UV-Vis) for Specific Research Applications
Other spectroscopic methods provide complementary information for the characterization of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound would show characteristic absorption bands confirming its structure.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet or visible light, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the spectrum is dominated by π→π* electronic transitions within the benzene ring. The position of the maximum absorbance (λmax) and the intensity of the absorption are sensitive to the substituents on the ring. The combination of an electron-withdrawing fluorine atom and nitrile group with the hydroxymethyl group will influence the energy of these transitions, providing an electronic fingerprint of the molecule. ijermt.org
Characteristic IR Absorption Frequencies
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol | O-H stretch | 3550 - 3200 | Strong, Broad |
| Aromatic | C-H stretch | 3100 - 3000 | Medium |
| Aliphatic | C-H stretch | 3000 - 2850 | Medium |
| Nitrile | C≡N stretch | 2260 - 2220 | Medium, Sharp |
| Aromatic | C=C stretch | 1600 - 1400 | Medium to Weak |
| Alcohol | C-O stretch | 1260 - 1050 | Strong |
| Aryl Fluoride (B91410) | C-F stretch | 1270 - 1100 | Strong |
Frequency ranges are typical values from standard IR correlation tables. ucla.edulumenlearning.comlibretexts.org
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for exploring the electronic structure and predicting the reactivity of molecules. These calculations provide insights into molecular geometry, orbital energies, and charge distribution.
Detailed studies on various substituted benzonitriles have been performed using DFT methods, often with the B3LYP functional, to determine their optimized geometries, electronic properties, and other quantum chemical parameters. utexas.edumultidisciplinaryjournals.comresearchgate.net The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO energy correlates with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. multidisciplinaryjournals.com The energy gap between HOMO and LUMO is an important indicator of molecular stability.
For 2-Fluoro-4-(hydroxymethyl)benzonitrile, the electron-withdrawing nature of the fluorine and nitrile groups, combined with the properties of the hydroxymethyl group, would significantly influence the electron distribution across the aromatic ring. Natural Bond Orbital (NBO) analysis can be used to study charge delocalization and hyper-conjugative interactions within the molecule. multidisciplinaryjournals.com DFT calculations on para-substituted benzonitriles have been used to investigate the effects of different functional groups on C-C bond activation, a type of analysis that could predict the stability and reactivity of the C-CN bond in the title compound. utexas.edu
Table 1: Representative Electronic Properties Calculated for Substituted Benzonitriles using DFT This table presents typical parameters obtained from DFT calculations on related molecules to illustrate the data that would be generated for this compound.
| Property | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -7.0 to -6.5 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | -1.5 to -1.0 eV | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 5.0 to 5.5 eV | Relates to chemical reactivity and stability. |
Molecular Docking and Dynamics Simulations for Elucidating Biological Target Interactions
Computational methods are instrumental in drug discovery for predicting how a molecule might interact with a biological target, such as a protein or enzyme.
Molecular Docking is a technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unar.ac.id This method is frequently used to evaluate the binding affinities of potential drug candidates. unar.ac.idsysrevpharm.org For this compound or its derivatives, docking studies could be performed against various enzymes to predict inhibitory potential. For instance, studies on fluoroquinolone derivatives have used docking to understand interactions with bacterial proteins like topoisomerase II DNA gyrase. nih.gov Such simulations identify key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site, and calculate a "docking score" to estimate binding affinity. nih.gov
Molecular Dynamics (MD) simulations provide insights into the movement of atoms and molecules over time. stanford.edu MD simulations of benzonitrile (B105546) in the liquid state have been used to study intermolecular interactions, such as hydrogen bonding and ring stacking, which govern the substance's physical properties. nih.govacs.org For this compound, MD simulations could model its behavior in a solvent like water, revealing how the hydroxyl and nitrile groups participate in hydrogen bonding and how the molecule's conformation changes over time. chemrxiv.org These simulations are crucial for understanding the stability of ligand-protein complexes predicted by molecular docking. nih.gov
Table 2: Illustrative Molecular Docking Results for a Hypothetical Ligand-Protein Complex This table shows the type of data generated from a molecular docking simulation to demonstrate how the biological interactions of this compound would be assessed.
| Parameter | Example Result | Interpretation |
|---|---|---|
| Binding Energy | -7.5 kcal/mol | A lower energy value suggests a stronger, more stable interaction with the target protein. |
| Hydrogen Bonds | GLN-63, ASP-197 | The nitrile or hydroxyl groups forming hydrogen bonds with specific amino acid residues, anchoring the molecule in the binding site. |
Prediction of Spectroscopic Parameters
Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which is invaluable for confirming molecular structure and interpreting experimental data.
Vibrational Spectroscopy (IR and Raman): DFT calculations are widely used to compute the vibrational frequencies of molecules. arxiv.org These theoretical frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy to make detailed assignments of the vibrational modes. orientjchem.orgresearchgate.net Studies on related molecules like p-acetylbenzonitrile and 2-chloro-6-methyl benzonitrile have shown excellent agreement between scaled theoretical wavenumbers and experimental spectra. orientjchem.orgresearchgate.net For this compound, specific vibrational modes such as the C≡N stretch (typically around 2230 cm⁻¹), C-F stretch, O-H stretch, and various aromatic ring vibrations would be calculated and assigned. orientjchem.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of quantum chemical calculations. chemaxon.com The Gauge-Including Atomic Orbital (GIAO) method within DFT is a standard approach for these predictions. nih.gov However, accurately predicting NMR spectra can be challenging, and various computational methods, including machine learning and deep neural networks, are being developed to improve accuracy. nih.govgithub.io The prediction of ¹⁹F chemical shifts is particularly complex due to the high sensitivity of the fluorine nucleus to its electronic environment. nih.gov Computational studies are essential for assigning signals in complex spectra and can help distinguish between different isomers or conformers. github.io
Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Compound (p-Acetylbenzonitrile) This data, adapted from a study on a similar molecule, illustrates how theoretical calculations aid in the assignment of experimental spectroscopic bands. orientjchem.org
| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated DFT (cm⁻¹) |
|---|---|---|---|
| C≡N Stretch | 2253 | 2231 | 2213 |
| C=O Stretch | 1693 | 1689 | 1675 |
| Ring C-C Stretch | 1608 | 1608 | 1599 |
| CH₃ Symmetric Deformation | 1372 | - | 1384 |
Reaction Mechanism Elucidation via Computational Methods
Theoretical calculations are a powerful tool for investigating the mechanisms of chemical reactions, allowing researchers to map potential energy surfaces, identify intermediates, and calculate the energy barriers of transition states. escholarship.orgrsc.org
For this compound, computational studies could explore various reactions involving its functional groups. For example, the reactivity of the nitrile group towards nucleophiles can be modeled. A combined computational and experimental study on the reaction of various nitriles with cysteine revealed a concerted mechanism where the nucleophilic attack and protonation occur simultaneously. nih.gov DFT calculations were used to determine the activation energies, which correlated well with experimental reaction rates. nih.gov
Similarly, the reactivity of the C-F bond can be investigated. Computational studies on the reaction of fluoroarenes have determined that C-F bond activation can proceed through a concerted SNAr-like pathway, where DFT calculations were used to model the transition state and determine the activation energy. nih.govrsc.org Such studies could predict the conditions under which the fluoro- and hydroxymethyl-substituents on the benzonitrile ring might participate in or direct chemical transformations. openstax.org
Table 4: Hypothetical Calculated Activation Energies for a Reaction Involving a Nitrile This table illustrates how computational chemistry can be used to compare different potential reaction pathways.
| Reaction Pathway | Substrate | Calculated Activation Energy (ΔG‡, kcal/mol) | Implication |
|---|---|---|---|
| Nucleophilic Attack | Benzonitrile | 25.0 | High energy barrier suggests a slow reaction. |
Green Chemistry and Sustainable Synthesis of 2 Fluoro 4 Hydroxymethyl Benzonitrile
Development of Environmentally Benign Synthetic Routes and Processes
The traditional synthesis of benzonitrile (B105546) derivatives often involves multi-step processes that may utilize harsh reagents and generate significant waste. In the context of 2-Fluoro-4-(hydroxymethyl)benzonitrile, green chemistry principles guide the development of new synthetic pathways that are inherently safer and more environmentally friendly.
One potential sustainable route starts from a readily available precursor, 2-fluoro-4-methylbenzonitrile (B33328). The synthesis of this precursor can be achieved through methods that, while not entirely green, offer opportunities for improvement. For instance, a common method involves the reaction of 4-bromo-3-fluorotoluene (B33196) with zinc cyanide, catalyzed by a palladium complex. While effective, this process uses a toxic cyanide source and a heavy metal catalyst. Greener alternatives are actively being researched to replace such reagents.
The subsequent conversion of 2-fluoro-4-methylbenzonitrile to this compound involves the selective oxidation of the methyl group. Environmentally benign oxidation methods, such as those using molecular oxygen or hydrogen peroxide as the oxidant in the presence of a suitable catalyst, are preferable to traditional methods that employ stoichiometric amounts of heavy metal oxidants like chromium trioxide or potassium permanganate (B83412).
Another approach involves the synthesis of 2-fluoro-4-formylbenzonitrile (B10758) as an intermediate, followed by its reduction to the desired hydroxymethyl derivative. A patent for a related compound, 2-fluoro-5-formylbenzonitrile, describes a process that avoids highly toxic reagents like liquid bromine and harmful solvents such as carbon tetrachloride. This indicates a move towards safer industrial syntheses. The reduction of the formyl group to a hydroxymethyl group can then be accomplished using green reducing agents, such as sodium borohydride (B1222165) in an aqueous medium, or through catalytic hydrogenation.
A comparison of a conventional versus a potential greener route for a related compound is presented in the table below, illustrating the principles of developing more environmentally benign processes.
| Feature | Conventional Route (Hypothetical) | Greener Route (Proposed) |
| Starting Material | 2-Fluoro-4-bromobenzonitrile | 2-Fluoro-4-methylbenzonitrile |
| Key Transformation | Grignard formation and reaction with formaldehyde (B43269) | Selective oxidation of the methyl group |
| Reagents | Magnesium, Formaldehyde, Strong Acids | Molecular Oxygen, Catalyst |
| Solvents | Anhydrous Ether, Toluene | Water, Ethanol |
| Byproducts | Magnesium salts, Organic waste | Water |
Reduction or Elimination of Hazardous Reagents and Solvents
A core tenet of green chemistry is the minimization or complete avoidance of hazardous substances. In the synthesis of this compound, this principle can be applied at various stages.
The choice of solvent is critical. Traditional organic solvents such as dichloromethane, chloroform, and benzene (B151609) are often volatile, toxic, and environmentally persistent. Green chemistry encourages the use of safer alternatives like water, ethanol, isopropanol, or supercritical fluids. For instance, the reduction of an intermediate like 2-fluoro-4-formylbenzonitrile could be performed in an aqueous or alcoholic medium instead of a chlorinated solvent.
The replacement of hazardous reagents is another key aspect. As mentioned, the use of toxic cyanide sources in the synthesis of the nitrile group is a significant concern. Research into cyanide-free methods for nitrile synthesis is ongoing. One promising approach involves the dehydration of aldoximes, which can be achieved under mild conditions.
Furthermore, the selection of catalysts can significantly impact the environmental footprint of a synthesis. While heavy metal catalysts like palladium are highly effective, their potential for leaching into products and the environment is a concern. The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a key area of green catalyst research. Iron-based catalysts, for example, are being explored as more sustainable alternatives to precious metal catalysts for various organic transformations.
The following table highlights the substitution of hazardous reagents and solvents with greener alternatives in a hypothetical synthesis.
| Reaction Step | Hazardous Reagent/Solvent | Greener Alternative |
| Nitrile Formation | Zinc Cyanide, Palladium Catalyst | Cyanide-free methods (e.g., from aldoximes) |
| Oxidation | Chromium Trioxide | Molecular Oxygen, Hydrogen Peroxide |
| Reduction | Lithium Aluminum Hydride in THF | Sodium Borohydride in Water/Ethanol |
| Solvent for Chromatography | Dichloromethane/Hexane | Ethyl Acetate/Ethanol |
Atom Economy and Step Economy Considerations in Synthesis
In the synthesis of this compound, a route that proceeds through the direct and selective oxidation of 2-fluoro-4-methylbenzonitrile would likely have a better atom and step economy compared to a longer route involving protection and deprotection steps or multiple functional group interconversions.
For example, a hypothetical multi-step synthesis starting from 3-fluorotoluene (B1676563) might involve:
Bromination to form 4-bromo-3-fluorotoluene.
Cyanation to yield 2-fluoro-4-methylbenzonitrile.
Radical bromination to form 4-(bromomethyl)-2-fluorobenzonitrile.
Hydrolysis to produce this compound.
Cyanation of 4-bromo-3-fluorotoluene to give 2-fluoro-4-methylbenzonitrile.
Direct catalytic oxidation of the methyl group to the hydroxymethyl group.
The ideal synthesis would be a one-pot reaction from a simple starting material, maximizing both atom and step economy. While this is not always feasible, it remains a guiding principle in the design of green synthetic routes.
Application of Catalytic and Biocatalytic Approaches for Enhanced Sustainability
Catalysis is a cornerstone of green chemistry, as catalysts can enable reactions to proceed with higher efficiency, selectivity, and under milder conditions, while being required in only small amounts. Biocatalysis, the use of enzymes as catalysts, offers even greater potential for sustainability due to the high selectivity and mild operating conditions (typically aqueous environments at ambient temperature and pressure) of enzymatic reactions.
For the synthesis of this compound, both chemocatalysis and biocatalysis offer exciting possibilities. As previously discussed, catalytic oxidation and reduction steps are greener alternatives to stoichiometric reactions. The development of novel catalysts that are robust, recyclable, and derived from abundant, non-toxic metals is an active area of research.
Biocatalysis presents particularly innovative and sustainable pathways. For instance, the conversion of a benzylic alcohol to a nitrile has been demonstrated using the enzyme galactose oxidase under mild, cyanide-free conditions. This suggests that the reverse reaction, the enzymatic reduction of the nitrile or a related functional group to the hydroxymethyl group, could also be a viable and green approach.
Furthermore, enzymes such as aldoxime dehydratases can facilitate the synthesis of nitriles from aldoximes without the need for toxic cyanide reagents. A potential biocatalytic route could involve the enzymatic conversion of 2-fluoro-4-methylbenzaldehyde (B137498) to the corresponding aldoxime, followed by enzymatic dehydration to the nitrile. The initial aldehyde could potentially be produced through the biocatalytic oxidation of 2-fluoro-4-methylbenzonitrile.
The table below summarizes potential catalytic and biocatalytic approaches for key transformations in the synthesis of this compound.
| Transformation | Conventional Method | Catalytic/Biocatalytic Approach |
| Methyl to Hydroxymethyl | Stoichiometric oxidation (e.g., KMnO4) | Catalytic oxidation with O2; Biocatalytic oxidation using monooxygenases |
| Formyl to Hydroxymethyl | Stoichiometric reduction (e.g., LiAlH4) | Catalytic hydrogenation; Biocatalytic reduction using alcohol dehydrogenases |
| Nitrile Synthesis | Reaction with metal cyanides | Biocatalytic synthesis from aldoximes using aldoxime dehydratases |
Patent Landscape and Commercial Research Implications
Analysis of Patent Filings Involving 2-Fluoro-4-(hydroxymethyl)benzonitrile and its Analogs in Pharmaceutical and Chemical Industries
An analysis of the patent landscape reveals that this compound is primarily valued as a key intermediate in the synthesis of high-value, proprietary molecules. While patents for the compound itself are not the main focus, its appearance in process patents for novel active pharmaceutical ingredients (APIs) underscores its importance.
A notable example is found in patent US10669285B2, assigned to Idorsia Pharmaceuticals Ltd. This patent discloses the synthesis of novel condensed pharmasource.globalgoogle.comdiazepine (B8756704) compounds which function as autotaxin (ATX) inhibitors. In the synthetic route described, this compound (CAS No. 222978-02-1) is explicitly cited as a starting material, or building block, for creating a more complex intermediate. The development of ATX inhibitors is a significant area of research, as they have therapeutic potential for treating conditions like idiopathic pulmonary fibrosis (IPF), cancer, and other inflammatory diseases. mdpi.comnih.gov The inclusion of this compound in this patent highlights its role in constructing the core structure of these next-generation therapeutic agents.
The patent landscape for close analogs of this compound further illustrates the strategic utility of the fluorinated benzonitrile (B105546) scaffold. For instance, the related compound 2-Fluoro-4-hydroxybenzonitrile has been cited in patents as a starting material for the production of liquid crystals, indicating applications beyond the pharmaceutical industry. google.com German patent DE10227809A1 describes a process for preparing fluoro-4-hydroxybenzonitriles specifically for this purpose, demonstrating the value of these structures in the electronics and materials science sectors. google.com
Process patents for preparing fluorobenzonitriles in general, such as US5466859A, describe methods like halogen exchange from corresponding chlorobenzonitriles. google.com These patents are crucial as they secure the methods of production for this important class of intermediates, which are described as synthetic building blocks for pharmaceuticals, crop protection, and dyes. google.com
Interactive Table: Key Patent Filings
| Patent Number | Assignee/Applicant | Title | Relevance of this compound or Analog | Industry Sector |
| US10669285B2 | Idorsia Pharmaceuticals Ltd. | Condensed pharmasource.globalgoogle.com diazepine compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors | Explicitly used as a reactant/building block in the synthesis of novel ATX inhibitors. | Pharmaceutical |
| DE10227809A1 | Not specified in source | Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals | Cites the analog 2-Fluoro-4-hydroxybenzonitrile as an intermediate for manufacturing liquid crystals. | Specialty Chemicals |
| US5466859A | Hoechst Aktiengesellschaft | Process for preparing fluorobenzonitriles | Describes general synthesis methods for fluorobenzonitriles, a class to which the target compound belongs. | Chemical |
Strategic Importance in Emerging Drug Discovery Portfolios and Specialty Chemical Markets
The strategic value of this compound is intrinsically linked to the functional roles of its constituent chemical groups. In drug discovery, the incorporation of a fluorine atom is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability of a drug candidate. The presence of the nitrile and hydroxymethyl groups provides reactive handles for chemists to elaborate the molecule into more complex structures, making it a versatile scaffold for building proprietary drug candidates.
Its role in the synthesis of ATX inhibitors is a clear indicator of its importance in emerging drug discovery portfolios. mdpi.com The ATX-LPA signaling pathway is implicated in a range of serious diseases, and developing potent inhibitors is a key focus for pharmaceutical R&D. mdpi.comnih.gov By serving as a crucial starting material, this compound contributes directly to the creation of novel intellectual property in a competitive therapeutic area.
In the specialty chemical markets, the value of this compound and its analogs is tied to their utility in high-performance materials. As demonstrated by its analog 2-Fluoro-4-hydroxybenzonitrile, these compounds can serve as precursors to liquid crystals. google.com The unique electronic and structural properties conferred by the fluorinated aromatic ring are desirable in the manufacturing of displays and other optical devices. google.comnih.gov This dual utility in both life sciences and material sciences makes it a strategically important intermediate. The demand for such versatile intermediates is growing as companies seek novel molecular frameworks to build next-generation products. 360iresearch.com
Interactive Table: Applications of this compound and Analogs
| Application Area | Specific Use | Strategic Value |
| Pharmaceuticals | Intermediate for Autotaxin (ATX) Inhibitors. mdpi.com | Enables the synthesis of novel drug candidates for high-value therapeutic areas like fibrosis and oncology. mdpi.comnih.gov |
| General scaffold for APIs in oncology, CNS, and anti-inflammatory drugs. 360iresearch.comresearchandmarkets.com | The fluorine atom enhances metabolic stability, a key attribute in modern drug design. researchandmarkets.com | |
| Specialty Chemicals | Precursor for Liquid Crystals (demonstrated by analog). google.com | Contributes to the development of advanced materials for the electronics and display industries. google.com |
| Potential intermediate for dyes and polymer additives. 360iresearch.comresearchandmarkets.com | Offers a versatile chemical structure for creating a range of high-performance materials. 360iresearch.com | |
| Agrochemicals | Intermediate for fungicides, herbicides, and insecticides (analog class). 360iresearch.comresearchandmarkets.com | Provides a core structure for developing new crop protection agents. 360iresearch.com |
Licensing and Intellectual Property Considerations in Academic-Industrial Collaborations
The development and supply of specialized chemical intermediates like this compound often involve complex relationships between pharmaceutical companies, specialty chemical manufacturers (including Contract Development and Manufacturing Organizations or CDMOs), and academic institutions. These collaborations are governed by carefully structured licensing and intellectual property (IP) agreements.
In academic-industrial collaborations, the dynamic is different. A university lab might discover a novel synthetic route to a compound like this compound. An industrial partner might license this technology to secure a source for the intermediate. Key IP considerations in these agreements include:
Defining the Scope of the License: The agreement must specify whether the license is exclusive or non-exclusive, the fields of use (e.g., pharmaceuticals only), and the geographic territories.
Patent Prosecution and Maintenance: The parties must decide who is responsible for filing, prosecuting, and maintaining the patents related to the synthesis. Typically, the university retains ownership while the industrial partner covers the costs in exchange for commercial rights.
Publication Rights: Academic institutions prioritize the publication of research findings, while industrial partners often require a delay to secure patent protection. justia.com Agreements must balance these interests, typically allowing for a review period where the company can request the removal of confidential information or a delay in publication to file a patent. justia.com
Protecting IP is a primary concern when outsourcing chemical synthesis. mgtrading.com Companies use a combination of patents, trade secrets, and robust contractual agreements to mitigate risks. mgtrading.comresearchgate.net These agreements, whether with a CDMO or a university, are fundamental to ensuring that the value generated from innovative chemical intermediates like this compound is properly protected and commercialized. pharmasource.global
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Fluoro-4-(hydroxymethyl)benzonitrile?
- Methodology : Synthesis typically involves multi-step functionalization. For example:
- Step 1 : Introduce the hydroxymethyl group via hydrosilylation using Fe-based catalysts (e.g., Bu₄N[Fe(CO)₃(NO)]) under controlled conditions .
- Step 2 : Fluorination via nucleophilic aromatic substitution (SNAr) using KF or CsF in polar aprotic solvents like DMF .
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How is this compound characterized structurally?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., hydroxymethyl proton at δ ~4.6 ppm, fluorine coupling in aromatic regions) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., phenol derivatives in related compounds form O–H···N bonds) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 166.06 for C₈H₇FNO) .
- Data Interpretation : Compare experimental IR stretches (e.g., -CN at ~2230 cm⁻¹) with computational simulations (DFT) for validation .
Q. What are the stability and handling protocols for this compound?
- Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the nitrile group .
- Safety :
- Hazards : Causes skin/eye irritation; harmful if inhaled (LD₅₀ data pending). Use PPE (gloves, goggles) and work in a fume hood .
- Decomposition : Avoid prolonged exposure to light/moisture, which may degrade the hydroxymethyl group to aldehyde .
Advanced Research Questions
Q. How can enantiomers of this compound derivatives be resolved?
- Chiral Resolution Methods :
- Diastereomeric Salt Formation : Use chiral acids (e.g., (+)-di-p-toluoyl-D-tartaric acid) to separate racemic mixtures via recrystallization (14–28% yield reported) .
- Chiral HPLC : Employ amylose- or cellulose-based columns with hexane/isopropanol mobile phases (e.g., >99% enantiomeric excess achieved for pharmaceutically relevant analogs) .
Q. What catalytic systems are effective for functionalizing this compound in cross-coupling reactions?
- Pd-Catalyzed Coupling : Suzuki-Miyaura reactions using PdCl₂(PPh₃)₂ (0.3 mol%) and CuI (0.15 mol%) in toluene at 40°C for ethynyl group introduction .
- Iron-Catalyzed Hydrosilylation : Bu₄N[Fe(CO)₃(NO)] enables regioselective hydroxymethylation without over-reduction .
- Table : Catalytic Efficiency Comparison
| Catalyst | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| PdCl₂(PPh₃)₂/CuI | Sonogashira Coupling | 82 | |
| Fe Complex | Hydrosilylation | 70–85 |
Q. How can environmental degradation pathways of this compound be studied?
- Analytical Approaches :
- LC-MS/MS : Identify degradation byproducts (e.g., fluorobenzoic acids) in simulated wastewater .
- Microbial Assays : Use Pseudomonas spp. to assess biodegradation rates under aerobic conditions .
- Key Findings : Nitrile groups hydrolyze to amides/carboxylic acids in alkaline environments, while fluorine resists microbial cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
